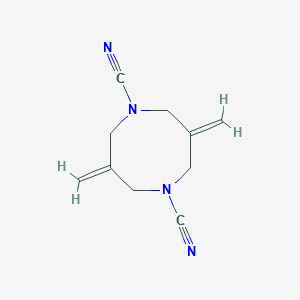
3-(2-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-methylisoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C22H22ClN3O4S and its molecular weight is 459.95. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticonvulsant Activity
This compound has been evaluated in acute models of epilepsy, including maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (sc PTZ) seizure tests . It has shown promising results, with beneficial ED 50 and protective index values compared to the reference drug—valproic acid .
Antinociceptive Activity
The compound has also been investigated for its antinociceptive (pain-relieving) activity . This is particularly relevant as anticonvulsant drugs are often effective in neuropathic pain management .
Interaction with Neuronal Channels
The compound has shown affinity for the voltage-gated sodium and calcium channels, as well as GABA A and TRPV1 receptors . This suggests that its mechanism of action may involve interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .
Neuroprotective Properties
The compound has been tested for its neurotoxic properties and showed no significant cytotoxic effect . This suggests potential neuroprotective properties, which could be beneficial in conditions such as neurodegenerative diseases.
Hepatoprotective Properties
In addition to its neuroprotective properties, the compound has also been tested for hepatotoxic properties and showed no significant cytotoxic effect . This suggests potential hepatoprotective properties, which could be beneficial in conditions such as liver diseases.
Antibacterial Activity
While not directly related to the compound , similar compounds with a piperazine moiety have shown promising antibacterial activity . Given the structural similarities, it’s possible that this compound may also have antibacterial properties.
Mécanisme D'action
Target of Action
The primary target of the compound 3-(2-chlorophenyl)-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-1,2-oxazole-4-carboxamide is the enzyme 17β-Hydroxysteroid dehydrogenases . This enzyme catalyzes the interconversion at the C17 position between oxidized and reduced forms of steroidal nuclear receptor ligands .
Mode of Action
The compound 3-(2-chlorophenyl)-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-1,2-oxazole-4-carboxamide interacts with its target by inhibiting the activity of the enzyme 17β-Hydroxysteroid dehydrogenases . This results in the reduction of the less active estrone to estradiol .
Biochemical Pathways
The compound 3-(2-chlorophenyl)-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-1,2-oxazole-4-carboxamide affects the biochemical pathway involving the conversion of estrone to estradiol . This pathway plays a crucial role in estrogen-dependent diseases such as breast and ovarian cancers and in endometriosis .
Pharmacokinetics
The ADME properties of 3-(2-chlorophenyl)-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-1,2-oxazole-4-carboxamide falciparum . These compounds displayed moderate antiplasmodial activity and low cytotoxicity , suggesting potential bioavailability.
Result of Action
The molecular and cellular effects of the action of 3-(2-chlorophenyl)-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-1,2-oxazole-4-carboxamide are primarily related to its inhibitory effect on the enzyme 17β-Hydroxysteroid dehydrogenases . This inhibition results in the reduction of the less active estrone to the more active estradiol , potentially impacting estrogen-dependent diseases.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-(2-chlorophenyl)-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-1,2-oxazole-4-carboxamide Similar compounds have been studied in various environments, suggesting that factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c1-15-20(21(25-30-15)18-8-4-5-9-19(18)23)22(27)24-11-13-31(28,29)26-12-10-16-6-2-3-7-17(16)14-26/h2-9H,10-14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRNKQUSFKIIIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCS(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-methylisoxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

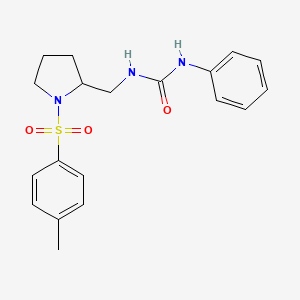
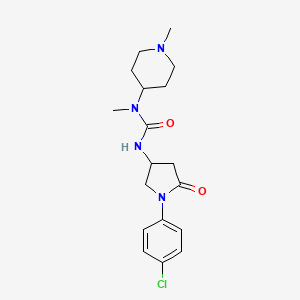
![3-(4-fluorophenyl)-1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2446015.png)
![4-[(4-Chlorophenyl)sulfanyl]benzoic acid](/img/structure/B2446019.png)
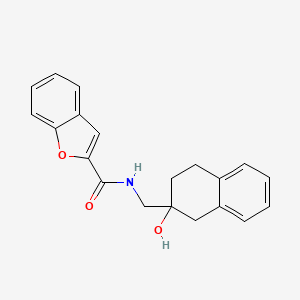
![Methyl 2-[(4-hydroxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2446023.png)

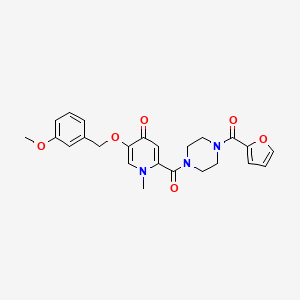
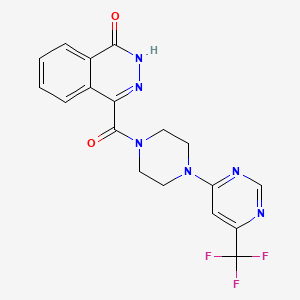

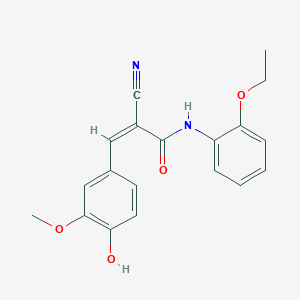
![2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid](/img/structure/B2446032.png)

